Carbomycin, also known as Magnamycin, is a macrolide antibiotic produced by the soil actinomycete Streptomyces halstedii [ [], [] ]. It belongs to the 16-membered macrolide group, characterized by a complex structure featuring a lactone ring with various sugar moieties attached [ [], [], [] ]. Carbomycin has served as a valuable tool in scientific research, particularly in studying protein synthesis, antibiotic resistance mechanisms, and microbial interactions.
Carbomycin is sourced from Streptomyces halstedii, a soil-dwelling bacterium known for its ability to produce various bioactive compounds. The classification of carbomycin falls under the broader category of macrolide antibiotics, which also includes erythromycin and azithromycin. These compounds are distinguished by their structural features, including a macrocyclic lactone ring and sugar moieties attached to the ring.
The synthesis of carbomycin has been extensively studied, with various methods reported in the literature. A notable approach involves the total synthesis of carbomycin B through a multi-step process that includes:
In addition to total synthesis, biosynthetic approaches have also been explored, utilizing genetic engineering techniques to enhance production yields from Streptomyces strains .
The molecular structure of carbomycin features a large 15-membered lactone ring with multiple hydroxyl groups and sugar moieties. Key structural components include:
The molecular formula for carbomycin is , with a molar mass of approximately 513.68 g/mol. The presence of multiple chiral centers adds complexity to its stereochemistry, influencing its pharmacological properties.
Carbomycin participates in several chemical reactions relevant to its function as an antibiotic:
These reactions are critical for understanding both the mechanism of action and potential degradation pathways of carbomycin in biological systems.
The mechanism of action of carbomycin primarily involves its interaction with bacterial ribosomes. It inhibits protein synthesis through several key processes:
This mechanism highlights the importance of ribosomal interactions in the antibacterial activity of macrolides.
Carbomycin exhibits several notable physical and chemical properties:
These properties are essential for understanding its formulation and storage conditions in pharmaceutical applications.
Carbomycin has several important applications in science and medicine:
Carbomycin (initially designated magnamycin) was first isolated in 1953 from the actinobacterium Streptomyces halstedii found in soil samples. The discovery was spearheaded by Fred W. Tanner Jr. at Pfizer, with initial fermentation processes yielding crystalline antibiotic material extracted from alcohol-water mixtures. Taxonomic identification confirmed Streptomyces halstedii as a Gram-positive, filamentous bacterium capable of producing this macrolide antibiotic under specific submerged aerobic fermentation conditions [1].
Fermentation yield optimization studies revealed that soybean meal-based broths supplemented with blackstrap molasses (as a carbon source) significantly enhanced carbomycin production. Nitrogen sources like ammonium chloride, ammonium nitrate, and ammonium dihydrogen phosphate further increased yields, as did organic salts such as sodium acetate and sodium tartrate. Biosynthetic studies utilizing radiolabeled precursors demonstrated that carbomycin’s lactone backbone derives from eight acetate units and one propionate unit, with the branching methyl group originating from C-3 of propionate [1] [3].
Table 1: Fermentation Parameters for Carbomycin Production
Factor | Optimal Supplement | Yield Increase | Function |
---|---|---|---|
Carbon Source | Blackstrap molasses | Significant | Enhances energy metabolism |
Nitrogen Sources | NH₄Cl, NH₄NO₃, NH₄H₂PO₄ | Moderate | Provides nitrogen for macrolide ring |
Organic Salts | Sodium acetate, Sodium tartrate | Moderate | Precursors for polyketide chain |
pH | Neutral (7.0–7.5) | Critical | Maintains enzymatic activity |
Purification involved preparative thin-layer chromatography using ethanol-hexane-water (90:10:0.15 v/v) as the solvent system, yielding colorless, optically active crystals with a melting point of 214°C. The antibiotic exhibited potent activity against Gram-positive bacteria and certain Mycoplasma strains but showed limited solubility and acid instability [1] [5].
The structural determination of carbomycin became a landmark case in natural product chemistry. Nobel laureate Robert B. Woodward first proposed its structure in 1957, characterizing it as a 16-membered macrolide featuring a lactone ring conjugated to two deoxysugar moieties: desosamine and mycaminose. This initial work identified key functional groups, including acetyl and methoxy substituents [1] [9].
However, Woodward’s original structure required revision in 1965 due to inconsistencies in stereochemical assignments. Advanced nuclear magnetic resonance (NMR) and X-ray crystallographic data revealed that the lactone ring’s C9 and C10 configurations were misassigned. The corrected structure established an α,β-unsaturated ketone system and confirmed the trans geometry of the C13-C14 bond. The revised molecular formula was confirmed as C₄₂H₆₇NO₁₆, with a molar mass of 841.98 g/mol [1] [3].
Table 2: Key Revisions in Carbomycin’s Structural Assignment
Structural Feature | Woodward’s Initial Proposal (1957) | Revised Structure (1965) | Analytical Basis |
---|---|---|---|
Lactone Ring Size | 16-membered | 16-membered (confirmed) | Degradation studies |
C9-C10 Configuration | Cis-epoxide | α,β-Unsaturated ketone | NMR coupling constants |
C13-C14 Geometry | Cis double bond | Trans double bond | X-ray crystallography |
Sugar Moieties | Desosamine + Mycaminose | Desosamine + Mycaminose (confirmed) | Chemical degradation |
Carbomycin’s complex architecture includes a bis-glycosylated macrolactone with a unique β-ketoester functionality critical for ribosomal binding. The structural revisions underscored the challenges in elucidating large macrolides before high-field NMR became routine [9].
Carbomycin belongs to the polyketide-derived macrolide class but exhibits distinct pharmacological and structural differences compared to erythromycin (14-membered) and leucomycin (16-membered). While all three inhibit bacterial protein synthesis by binding the 50S ribosomal subunit, carbomycin’s efficacy profile is notably narrower [2] [7].
In antibacterial susceptibility testing across 74 bacterial strains, carbomycin and erythromycin showed correlated activity patterns. However, carbomycin required 4–8-fold higher concentrations than erythromycin to achieve comparable inhibition against Staphylococcus aureus and Streptococcus pneumoniae. Clinical studies in pneumonia patients revealed carbomycin’s failure in 12/45 cases, necessitating substitution with penicillin, whereas erythromycin remained effective. Unlike leucomycin (which contains multiple active components like A1/A3), carbomycin is a single-entity macrolide with no clinically utilized derivatives [1] [4].
Mechanistically, carbomycin uniquely stimulates dissociation of peptidyl-tRNA from ribosomes, blocking nascent peptide chain progression through the exit tunnel. This contrasts with erythromycin, which primarily inhibits peptide chain elongation without inducing tRNA dissociation. Leucomycin A1 demonstrates superior ribosomal binding affinity (Kd ≈ 0.1 μM) compared to carbomycin (Kd ≈ 1.2 μM), explaining its enhanced potency [1] [3] [7].
Table 3: Comparative Analysis of Early-Generation Macrolides
Parameter | Carbomycin | Erythromycin | Leucomycin A1 |
---|---|---|---|
Producing Organism | Streptomyces halstedii | Saccharopolyspora erythraea | Streptomyces kitasatoensis |
Ring Size | 16-membered | 14-membered | 16-membered |
Sugar Moieties | Desosamine, Mycaminose | Desosamine, Cladinose | Mycarose, Mycaminose |
MIC vs S. aureus* | 8–16 μg/mL | 0.5–2 μg/mL | 0.25–1 μg/mL |
Acid Stability | Low | Low | Moderate |
Key Functional Group | β-Ketoester | C3 Cladinose | C3 Mycarose |
*Mean inhibitory concentration |
Carbomycin’s clinical utility remained limited due to pharmacokinetic shortcomings and moderate efficacy. It saw niche use against granuloma inguinale but was eclipsed by erythromycin derivatives like clarithromycin, which offered enhanced acid stability and tissue penetration. No semi-synthetic derivatives of carbomycin reached clinical development, contrasting with leucomycin’s derivative rokitamycin [2] [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1